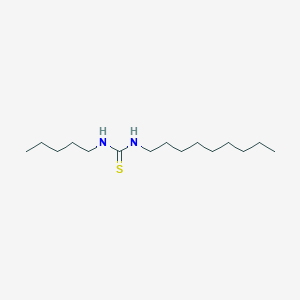

N-Nonyl-N'-pentylthiourea

Description

Contextual Significance of Thiourea (B124793) Derivatives in Organic Chemistry

Thiourea, an organosulfur compound with the formula SC(NH2)2, serves as the parent structure for a vast family of derivatives. acs.org These derivatives, formed by substituting one or more hydrogen atoms on the amino groups with various organic moieties, exhibit a remarkable range of chemical properties and applications. acs.org The presence of both a C=S (thione) group and N-H groups allows for diverse chemical reactivity and intermolecular interactions, such as hydrogen bonding. nih.gov

Thiourea derivatives are pivotal in various domains of organic synthesis and materials science. nih.gov They are recognized as key building blocks for the synthesis of heterocyclic compounds and are utilized in the creation of polymers and agrochemicals. vulcanchem.com Furthermore, their ability to coordinate with metal ions has led to their use in the development of complex ligands and metallacages with potential applications in catalysis and nuclear medicine. nih.govnih.gov The interaction of the sulfur atom with metal surfaces also makes them effective corrosion inhibitors. vulcanchem.com In medicinal chemistry, thiourea derivatives have been investigated for a wide spectrum of biological activities. acs.org

A significant subclass is the unsymmetrical thioureas, where the two nitrogen atoms bear different substituents. nih.govresearchgate.net The synthesis of these compounds can be achieved through various methods, including the reaction of amines with isothiocyanates or the use of carbon disulfide in aqueous media. mdpi.comugr.es The asymmetry in these molecules can lead to unique physicochemical properties and more specific biological interactions compared to their symmetrical counterparts.

Rationale for Investigating N-Nonyl-N'-pentylthiourea

The specific focus on this compound, an unsymmetrical dialkylthiourea, stems from the properties conferred by its distinct alkyl chains. While extensive research on this particular compound is not widely published, the rationale for its investigation can be inferred from studies on analogous long-chain thiourea derivatives.

The key structural feature of this compound is its amphiphilic nature, combining a polar thiourea core with two nonpolar alkyl chains of differing lengths (a nine-carbon nonyl group and a five-carbon pentyl group). This structure suggests potential applications in areas where interfacial properties are crucial.

Long-chain dialkylthioureas, such as N,N'-didodecylthiourea, are known for their high solubility in nonpolar solvents and limited solubility in water. vulcanchem.com This characteristic is vital for applications like lubricant additives, where the thiourea moiety can interact with metal surfaces to prevent wear, while the alkyl chains provide a lubricating hydrophobic layer. vulcanchem.com Similarly, the long alkyl chains in this compound are expected to enhance its ability to form protective films on metal surfaces, making it a candidate for corrosion inhibition studies, particularly in acidic environments. vulcanchem.com

Furthermore, the amphiphilic structure is a hallmark of surfactants and emulsifiers. vulcanchem.com The dual polar-apolar nature of this compound could be leveraged to stabilize oil-in-water emulsions, a property valuable in polymer processing and the formulation of agrochemicals. vulcanchem.com The investigation into this specific unsymmetrical structure allows researchers to fine-tune these properties by varying the lengths of the alkyl chains to achieve optimal performance in targeted applications.

Scope and Research Objectives Pertaining to this compound

Based on the inferred rationale, the research objectives for a thorough investigation of this compound would be multifaceted, focusing on its synthesis, characterization, and potential applications.

Synthesis and Characterization:

Objective 1: Efficient Synthesis. To develop and optimize a synthetic route for this compound, likely involving the reaction of pentylamine with nonyl isothiocyanate or a related multi-step synthesis from precursor amines and a thiocarbonyl source.

Objective 2: Structural Elucidation. To confirm the molecular structure and purity of the synthesized compound using a suite of spectroscopic techniques.

| Technique | Expected Data/Observation |

| ¹H NMR | Resonances corresponding to the protons on the nonyl and pentyl chains, and signals for the N-H protons. |

| ¹³C NMR | A characteristic signal for the thiocarbonyl (C=S) carbon, typically in the range of 179-182 ppm, along with signals for the alkyl carbons. nih.gov |

| FT-IR | Stretching vibrations for N-H bonds (around 3300 cm⁻¹) and the C=S bond (around 1250 cm⁻¹). vulcanchem.com |

| Mass Spectrometry | Determination of the molecular weight to confirm the chemical formula C₁₅H₃₂N₂S. nih.gov |

Physicochemical Properties and Applications:

Objective 3: Property Profiling. To determine key physicochemical properties such as melting point, thermal stability, and solubility in various polar and nonpolar solvents. Research on analogous compounds suggests decomposition at elevated temperatures and high solubility in nonpolar media. vulcanchem.com

Objective 4: Evaluation as a Corrosion Inhibitor. To investigate its efficacy in preventing the corrosion of metals, such as steel, in acidic or saline environments. This would involve electrochemical studies to measure inhibition efficiency.

Objective 5: Assessment of Surfactant Properties. To characterize its ability to act as a surfactant or emulsifying agent by measuring properties like critical micelle concentration and its effectiveness in stabilizing emulsions.

The pursuit of these objectives would provide a comprehensive understanding of this compound, establishing a foundation for its potential use in industrial and material science applications.

Structure

3D Structure

Properties

CAS No. |

62552-23-2 |

|---|---|

Molecular Formula |

C15H32N2S |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

1-nonyl-3-pentylthiourea |

InChI |

InChI=1S/C15H32N2S/c1-3-5-7-8-9-10-12-14-17-15(18)16-13-11-6-4-2/h3-14H2,1-2H3,(H2,16,17,18) |

InChI Key |

AJHZVNCSJVNSNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC(=S)NCCCCC |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization of N Nonyl N Pentylthiourea and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in mapping the molecular architecture of N-Nonyl-N'-pentylthiourea. By interacting with the molecule at different energy levels, these methods provide a detailed picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. nih.govmdpi.comjlu.edu.cn

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons. The protons of the N-H groups typically appear as broad singlets. researchgate.net The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atoms are deshielded and would resonate at a higher chemical shift compared to the other methylene groups in the alkyl chains. The overlapping signals of the long nonyl and pentyl chains would appear in the typical aliphatic region, while the terminal methyl (CH₃) protons would be the most shielded, appearing at the lowest chemical shift. compoundchem.comlibretexts.org

The ¹³C NMR spectrum provides complementary information. The most characteristic signal is that of the thiocarbonyl (C=S) carbon, which is expected to appear significantly downfield, typically in the range of 178-184 ppm. researchgate.netlibretexts.org The carbons of the methylene groups attached to the nitrogen atoms are also shifted downfield due to the electronegativity of nitrogen. libretexts.org The remaining carbons of the alkyl chains would produce a series of signals in the aliphatic region of the spectrum. compoundchem.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals by showing correlations between coupled protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 5.5 - 8.5 | - |

| C =S | - | 178 - 184 |

| N-C H₂- | 3.0 - 3.6 | 45 - 55 |

| -(CH₂)n- | 1.2 - 1.7 | 22 - 32 |

| -C H₃ | 0.8 - 1.0 | 13 - 15 |

Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are vibrational techniques used to identify the functional groups present in a molecule. nih.govmdpi.comjlu.edu.cn For this compound, the IR spectrum would show characteristic absorption bands confirming its structure.

Key vibrational modes include the N-H stretching vibrations, which typically appear as one or more bands in the region of 3100-3400 cm⁻¹. mdpi.comresearchgate.net The C-N stretching vibrations and N-H bending modes contribute to a series of bands known as thioamide bands. A strong absorption around 1500-1570 cm⁻¹ is often attributed to the thioamide II band (primarily N-H bending and C-N stretching). mdpi.comiosrjournals.org The C=S stretching vibration, or thioamide I band, is expected in the region of 1200-1300 cm⁻¹, though it can be coupled with other vibrations. mdpi.comiosrjournals.org Additionally, the aliphatic C-H stretching vibrations of the nonyl and pentyl groups would be observed just below 3000 cm⁻¹. nih.gov

Raman spectroscopy provides complementary data, particularly for the symmetric vibrations and the C=S bond, which can sometimes give a weak signal in IR.

Table 2: Characteristic IR Absorption Bands for N,N'-Dialkylthioureas

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching | 3100 - 3400 |

| C-H Stretching (Aliphatic) | 2850 - 2960 |

| Thioamide II (N-H Bending / C-N Stretch) | 1500 - 1570 |

| Thioamide I (C=S Stretch) | 1200 - 1300 |

| C-S Stretching | 700 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. jlu.edu.cn Thiourea (B124793) and its derivatives typically exhibit two characteristic absorption bands. cdnsciencepub.com

For this compound, a low-intensity absorption band is expected in the near-UV region (around 300-340 nm), which is assigned to the n → π* transition. This transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the thiocarbonyl group. cdnsciencepub.comresearchgate.net A second, more intense absorption band is typically observed at a shorter wavelength (around 230-270 nm), corresponding to a π → π* transition within the C=S chromophore. researchgate.netmdpi.com The exact position and intensity of these bands can be influenced by the solvent used for the analysis. cdnsciencepub.com

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| n → π | 300 - 340 |

| π → π | 230 - 270 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. nih.govmdpi.com For this compound (molecular formula C₁₅H₃₂N₂S), the molecular weight is 272.53 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 272. The fragmentation pattern of N,N'-dialkylthioureas is characterized by cleavage of the C-N bonds and fragmentation of the alkyl chains. Common fragmentation pathways would likely include the loss of the nonyl or pentyl radical, leading to significant fragment ions. Cleavage adjacent to the nitrogen atoms is a typical fragmentation route for aliphatic amines and related compounds. One would expect to see characteristic clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups from the alkyl chains. libretexts.orgchemguide.co.uk

Elemental Analysis (CHNS) for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of this compound. jlu.edu.cn The experimentally determined percentages are then compared with the theoretical values calculated from the compound's chemical formula, C₁₅H₃₂N₂S. A close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound (C₁₅H₃₂N₂S)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 66.11 |

| Hydrogen (H) | 11.84 |

| Nitrogen (N) | 10.28 |

| Sulfur (S) | 11.77 |

Chromatographic and Purity Assessment Techniques (e.g., GC-FID, TLC)

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis reaction. mdpi.comjlu.edu.cn

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to qualitatively assess purity. A small amount of the compound is spotted on a solid stationary phase (e.g., silica (B1680970) gel) and developed with a suitable liquid mobile phase. The purity is indicated by the presence of a single spot, and its retention factor (Rf) value can be used for identification purposes under specific conditions.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a quantitative method suitable for analyzing volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a column, separating it from any impurities. The retention time is characteristic of the compound, and the detector response is proportional to the amount present, allowing for a precise determination of purity. researchgate.net High-Performance Liquid Chromatography (HPLC) can also be employed, particularly using a C18 column, for purity analysis of thiourea derivatives. chromforum.orgsielc.com

Computational and Theoretical Investigations of N Nonyl N Pentylthiourea

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-Nonyl-N'-pentylthiourea, DFT studies could provide valuable data on its geometric and electronic properties. Key parameters that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations would help in understanding the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of the nonyl and pentyl chains in this compound allows it to adopt numerous conformations. Conformational analysis would be essential to identify the most stable, low-energy structures of the molecule. By mapping the potential energy surface, researchers could create an energy landscape that reveals the various stable conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug design for predicting how a ligand might interact with a protein target.

Prediction of Binding Affinities and Modes

If this compound were to be investigated as a potential therapeutic agent, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various biological targets. These simulations would generate a binding score, such as in kcal/mol, which estimates the strength of the interaction. The docking poses would also reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.

Identification of Potential Molecular Targets (e.g., Checkpoint Kinase 1, EGFR, SIRT1, Vanilloid Receptor)

Molecular docking could be used to screen this compound against a panel of known protein targets to identify potential biological activity. For instance, docking it into the active sites of proteins like Checkpoint Kinase 1 (a cell cycle regulator), Epidermal Growth Factor Receptor (EGFR, a receptor tyrosine kinase), Sirtuin 1 (SIRT1, a deacetylase), and the Vanilloid Receptor (TRPV1, an ion channel) could suggest whether this compound might act as an inhibitor or activator, warranting further experimental investigation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation would track the movements of every atom in the system, providing a detailed view of the complex's stability and conformational changes. This would help to validate the docking results and provide a more realistic understanding of the binding event at the atomic level.

Analysis of Ligand-Protein Complex Stability

A crucial aspect of understanding the potential biological activity of any compound is to analyze its interaction with protein targets. Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would provide insights into the stability of its complex with a given protein.

The process would typically involve:

Molecular Docking: Initially, the compound would be docked into the binding site of a target protein to predict its preferred binding orientation and affinity.

MD Simulation: The resulting ligand-protein complex would then be subjected to an MD simulation, typically for a duration of nanoseconds to microseconds. This simulation would track the trajectory of each atom in the system, providing a detailed view of the complex's dynamic behavior.

Key parameters analyzed to assess stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial docked positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues of the protein to identify flexible regions. Significant fluctuations in the binding site residues could indicate an unstable interaction.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between this compound and the protein would be monitored. Persistent hydrogen bonds are a strong indicator of a stable interaction.

For instance, studies on other thiourea (B124793) derivatives have shown that the thiourea moiety can act as both a hydrogen bond donor (N-H groups) and acceptor (sulfur atom), facilitating strong interactions with protein active sites. It is expected that this compound would exhibit similar hydrogen bonding capabilities. The long non-polar nonyl and pentyl chains would likely engage in hydrophobic interactions with non-polar residues in the protein's binding pocket, further contributing to the stability of the complex.

Table 1: Illustrative Data from a Hypothetical MD Simulation of a Ligand-Protein Complex

| Parameter | Value | Interpretation |

| Average RMSD of Protein | 2.5 Å | Indicates overall structural stability of the protein during the simulation. |

| Average RMSD of Ligand | 1.8 Å | Suggests the ligand remains stably bound in the active site. |

| Key Hydrogen Bonds | Maintained > 80% of simulation time | Strong and stable hydrogen bonding interactions. |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | Favorable binding affinity of the ligand for the protein. |

This table is illustrative and does not represent actual experimental data for this compound.

Conformational Flexibility and Solvent Effects

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. This compound, with its flexible alkyl chains, can adopt numerous conformations. Computational methods can be used to explore the conformational landscape of this molecule and understand how it behaves in different environments, such as in an aqueous biological medium versus a non-polar lipid environment.

Conformational Analysis: This would involve systematically rotating the rotatable bonds of the molecule and calculating the potential energy of each resulting conformation. The goal is to identify the low-energy, and therefore most probable, conformations. For this compound, the key rotatable bonds would be the C-N bonds of the thiourea core and the C-C bonds within the nonyl and pentyl chains. Studies on other N,N'-disubstituted thioureas have shown that syn-anti and anti-anti conformations around the C-N bonds are possible, and the presence of bulky substituents can influence which conformation is preferred.

Solvent Effects: The surrounding solvent can have a significant impact on the conformational preferences of a molecule. In a polar solvent like water, the molecule might fold to minimize the exposure of its hydrophobic alkyl chains to the water molecules (hydrophobic effect). In a non-polar environment, such as a cell membrane, the alkyl chains might extend to maximize interactions with the lipid tails.

Explicit solvent MD simulations, where the molecule is surrounded by a large number of water molecules, can provide a realistic picture of its behavior in an aqueous environment. These simulations can reveal how water molecules interact with the polar thiourea group and how they structure themselves around the hydrophobic alkyl chains.

In Silico Pharmacokinetics (ADME) Predictions

In silico tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. semanticscholar.org These predictions help in identifying potential liabilities early in the drug development process. While specific predictions for this compound are not published, we can describe the parameters that would be evaluated using common predictive models.

Absorption and Distribution Profiles

Absorption: This refers to how well a compound is absorbed into the bloodstream, typically from the gastrointestinal tract after oral administration. Key predicted parameters include:

Lipophilicity (logP): The octanol-water partition coefficient is a measure of a molecule's hydrophobicity. A balanced logP is generally required for good oral absorption. Given its long alkyl chains, this compound is expected to be highly lipophilic.

Water Solubility (logS): Adequate aqueous solubility is necessary for a drug to dissolve in the gastrointestinal fluids before it can be absorbed. The high lipophilicity of this compound would likely result in a low predicted water solubility.

Human Intestinal Absorption (HIA): Predictive models estimate the percentage of a compound that will be absorbed from the human intestine.

Caco-2 Permeability: This is an in vitro model that predicts the permeability of a compound across the intestinal epithelial cell barrier.

Distribution: This describes how a compound spreads throughout the various tissues and organs of the body after absorption. Important predicted parameters include:

Volume of Distribution (VDss): This parameter indicates the extent of a drug's distribution in the body's tissues versus the plasma. A high VDss suggests that the drug is extensively distributed into tissues.

Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross the protective barrier that separates the brain from the circulatory system.

Plasma Protein Binding (PPB): This predicts the extent to which a compound will bind to proteins in the blood plasma. High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.

Metabolic Pathways and Excretion Routes

Metabolism: This involves the chemical modification of a compound by enzymes in the body, primarily in the liver. In silico models can predict:

Cytochrome P450 (CYP) Inhibition: These models predict whether a compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

CYP Substrate Prediction: This predicts which CYP enzyme is likely to metabolize the compound. For this compound, metabolism would likely occur on the alkyl chains, for example, through hydroxylation.

Excretion: This is the process by which a compound and its metabolites are removed from the body.

Total Clearance: This is a measure of the rate at which a drug is cleared from the body. It is often predicted based on liver and kidney function.

Renal Organic Cation Transporter (OCT2) Substrate: This predicts whether a compound is likely to be actively secreted by the kidneys.

Table 2: Illustrative In Silico ADME Predictions for a Hypothetical Lipophilic Compound

| ADME Property | Predicted Value | Interpretation |

| Absorption | ||

| logP | 5.8 | Highly lipophilic. |

| Water Solubility (logS) | -6.2 | Poorly soluble in water. |

| Human Intestinal Absorption | > 90% | Well absorbed from the intestine. |

| Distribution | ||

| VDss (L/kg) | 2.5 | Widely distributed in tissues. |

| BBB Permeability | Yes | Likely to cross the blood-brain barrier. |

| Plasma Protein Binding | > 95% | Highly bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit this major CYP enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance (ml/min/kg) | 5.5 | Moderate rate of clearance. |

This table is illustrative and does not represent actual experimental data for this compound.

Structure Activity Relationship Sar Studies of N Nonyl N Pentylthiourea and Its Derivatives

Design Principles for N-Nonyl-N'-pentylthiourea Analogues

The design of analogues of this compound is guided by several key principles aimed at optimizing its biological activity. A primary strategy involves the isosteric replacement of the thiourea (B124793) or urea (B33335) group, which can influence the compound's binding affinity to biological targets. For instance, in the design of nitric oxide synthase inhibitors, thiourea derivatives have demonstrated higher inhibitory activity compared to their urea counterparts. rsc.orgrsc.org

Another design consideration is the modification of the terminal groups of the alkyl chains. Introducing different functional groups can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological receptors. The synthesis of new N,N'-disubstituted thiourea derivatives often involves the reaction of an amine with an isothiocyanate, allowing for a wide variety of substituents to be incorporated. mdpi.com This flexibility is a cornerstone of the design process, enabling the systematic exploration of the chemical space around the this compound scaffold.

Impact of Alkyl Chain Length and Branching on Biological Activities

The length and branching of the N-nonyl and N'-pentyl chains in this compound are critical determinants of its biological activity. Studies on various thiourea derivatives have consistently shown that modifications to the alkyl substituents can significantly alter their biological profiles.

The lipophilicity of the molecule, which is directly influenced by the alkyl chain length, is a key factor. An increase in chain length generally leads to higher lipophilicity, which can enhance the ability of the compound to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.net However, there is often an optimal chain length for activity, beyond which a "cutoff effect" is observed, where increased lipophilicity leads to decreased activity. This can be due to reduced solubility or non-specific binding. For example, in a series of 1,4-bis(decoxyphenyl)carbamothioyl-terephthalamide derivatives, antibacterial activity was found to decrease as the alkyl chain length increased from 10 to 14 carbons. mdpi.comnih.gov

The following table illustrates the effect of alkyl chain length on the antibacterial activity of a series of bis(thiourea) derivatives against E. coli.

| Compound | Alkyl Chain Length (n) | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Derivative 1 | 10 | 135 |

| Derivative 2 | 12 | 145 |

| Derivative 3 | 14 | No activity |

Data sourced from a study on bis(thiourea) derivatives, demonstrating the cutoff effect in antibacterial activity. researchgate.net

Branching of the alkyl chains can also have a profound impact. The introduction of branches can alter the steric profile of the molecule, potentially leading to more selective binding with a target receptor. However, bulky branched chains can also hinder binding if the active site is sterically constrained.

Influence of Substituent Effects on Thiourea Core Reactivity

The electronic properties of substituents on the thiourea core can significantly influence the reactivity and biological activity of this compound derivatives. The introduction of electron-withdrawing or electron-donating groups can alter the electron density distribution within the thiourea moiety, affecting its ability to act as a hydrogen bond donor or acceptor, as well as its potential to coordinate with metal ions.

Electron-withdrawing groups, such as halogens or nitro groups, can increase the acidity of the N-H protons, enhancing their ability to form hydrogen bonds with biological targets. biointerfaceresearch.com This can lead to increased inhibitory activity against certain enzymes. For instance, studies on N-acyl thiourea derivatives have shown that compounds with electron-withdrawing substituents often exhibit higher antifungal activities. rsc.org

The following table summarizes the inhibitory activity of some thiourea derivatives with different substituents against urease.

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

| 3c | 4'-bromo | 10.65 ± 0.45 |

| 3g | 2,6-dimethyl | 15.19 ± 0.58 |

| Standard Thiourea | - | 15.51 ± 0.11 |

Data from a study on alkyl chain-linked thiourea derivatives as urease inhibitors. rsc.org

These findings underscore the importance of carefully selecting substituents to fine-tune the electronic properties of the thiourea core for optimal biological activity.

Stereochemical Considerations in Thiourea Derivative Activity

Stereochemistry can play a critical role in the biological activity of thiourea derivatives, particularly when chiral centers are present in the molecule. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, which is often a chiral macromolecule like a protein or nucleic acid.

Enantiomers of a chiral thiourea derivative can exhibit different biological activities, with one enantiomer being significantly more potent than the other. This is because the binding site of the target receptor is also chiral, and only one enantiomer may fit optimally. For example, studies on chiral thiourea derivatives as potential anticancer agents have demonstrated that the stereochemistry of amino acid residues within the molecule can influence their tumor growth inhibitory activity. nih.govbenthamdirect.com

The specific spatial orientation of the N-nonyl and N'-pentyl groups, if they were to contain chiral centers, would be a critical factor in the activity of this compound. The synthesis of stereochemically pure isomers is therefore often a key step in the development of thiourea-based therapeutic agents to maximize efficacy and minimize potential off-target effects.

Exploration of N Nonyl N Pentylthiourea in Advanced Material Science and Catalysis

Coordination Chemistry of N-Nonyl-N'-pentylthiourea as a Ligand

This compound, a member of the N,N'-dialkylthiourea family of ligands, exhibits versatile coordination behavior, readily forming stable complexes with a variety of transition metals. The presence of sulfur and nitrogen donor atoms allows it to act as a robust ligand in the formation of metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., Pd(II), Cu, Co)

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure consists of dissolving the this compound ligand in a solvent such as ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt (e.g., palladium(II) chloride, copper(II) chloride, or cobalt(II) chloride) in the same solvent. The reaction mixture is then stirred, often with gentle heating, to facilitate the formation of the complex, which may precipitate out of the solution and can be collected by filtration.

The characterization of these newly synthesized complexes is carried out using a range of spectroscopic and analytical techniques to elucidate their structure and bonding. These methods include:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Coordination of the thiourea (B124793) ligand to the metal center is typically confirmed by a shift in the ν(C=S) and ν(C-N) stretching frequencies in the IR spectrum of the complex compared to the free ligand. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation provide evidence of coordination. ijarbs.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in determining its geometry.

Mass Spectrometry: To confirm the molecular weight of the complex.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. For analogous palladium(II) complexes with N,N-disubstituted-N'-acyl thioureas, a distorted square-planar geometry has been observed, with the ligand coordinating through the sulfur and an oxygen atom. nih.gov For simple dialkylthiourea complexes, coordination is expected primarily through the sulfur atom.

| Technique | Purpose | Expected Observations for this compound Complexes |

| Elemental Analysis | Determines the stoichiometry of the complex. | Confirms the ratio of metal to ligand and other ions. |

| IR Spectroscopy | Identifies the ligand's coordination sites. | A shift in the C=S and C-N stretching frequencies upon complexation. mdpi.com |

| NMR Spectroscopy | Provides information about the ligand's environment. | Changes in the chemical shifts of protons and carbons near the N and S atoms. ijarbs.com |

| UV-Visible Spectroscopy | Determines the electronic structure and geometry. | Absorption bands corresponding to d-d transitions and charge transfer. |

| Mass Spectrometry | Confirms the molecular weight of the complex. | A peak corresponding to the molecular ion of the complex. |

| X-ray Crystallography | Determines the precise 3D structure. | Elucidates the coordination geometry (e.g., square planar for Pd(II), tetrahedral or octahedral for Co(II) and Cu(II)). |

Spectroscopic and Magnetic Properties of Metal-Thiourea Complexes

The spectroscopic and magnetic properties of metal-thiourea complexes are crucial for understanding their electronic structure and geometry.

Spectroscopic Properties:

Infrared Spectra: In the IR spectra of this compound complexes, the band corresponding to the C=S stretching vibration, typically observed around 700-850 cm⁻¹ in the free ligand, is expected to shift to a lower frequency upon coordination to a metal ion. This shift indicates the weakening of the C=S bond due to the donation of electron density from the sulfur atom to the metal. Conversely, the C-N stretching bands may shift to higher frequencies, suggesting an increase in the double bond character of the C-N bond. mdpi.com

Electronic Spectra (UV-Vis): The electronic spectra of these complexes display bands arising from d-d electronic transitions within the metal d-orbitals and from ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of the d-d bands are indicative of the coordination geometry and the ligand field strength. For instance, Pd(II) complexes, which are typically square planar, would show transitions characteristic of this geometry. Cobalt(II) complexes can be either tetrahedral or octahedral, and their electronic spectra will differ accordingly. libretexts.org

NMR Spectra: In the ¹H NMR spectra of diamagnetic complexes (e.g., Pd(II)), the signals for the protons on the alkyl chains adjacent to the nitrogen atoms are expected to shift upon coordination. For paramagnetic complexes (e.g., some Co(II) and Cu(II) complexes), the NMR signals may be broadened or shifted significantly.

Magnetic Properties:

The magnetic properties of the metal complexes are determined by the number of unpaired electrons in the metal's d-orbitals. Magnetic susceptibility measurements can be used to determine the magnetic moment of the complex, which in turn provides information about the metal's oxidation state and the geometry of the complex.

| Metal Ion | Typical Geometry | Expected Magnetic Moment (B.M.) | Electron Configuration Insight |

| Pd(II) (d⁸) | Square Planar | 0 (Diamagnetic) | Low-spin configuration with all electrons paired. |

| Cu(II) (d⁹) | Tetrahedral/Square Planar/Octahedral | ~1.7-2.2 | One unpaired electron. |

| Co(II) (d⁷) | Tetrahedral (High-spin) | ~4.3-5.2 | Three unpaired electrons. |

| Co(II) (d⁷) | Octahedral (High-spin) | ~4.7-5.2 | Three unpaired electrons. |

| Co(II) (d⁷) | Octahedral (Low-spin) | ~1.8 | One unpaired electron. |

Note: The actual magnetic moments can vary depending on the specific ligand and coordination environment.

Chelation Behavior and Ligand Field Theory Applications

This compound typically acts as a monodentate ligand, coordinating to the metal center through its sulfur atom. materialsciencejournal.org However, depending on the reaction conditions and the nature of the metal ion, it can potentially act as a bidentate ligand, involving one of the nitrogen atoms in coordination, though this is less common for simple N,N'-dialkylthioureas. When other functional groups are present on the thiourea backbone, bidentate O,S or N,S chelation is more frequently observed. nih.gov

Ligand Field Theory (LFT) can be applied to explain the electronic structure and properties of these complexes. The thiourea ligand, coordinating through the soft sulfur donor, is considered a relatively weak field ligand. The interaction between the ligand's electrons and the metal's d-orbitals leads to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the coordination geometry.

For an octahedral complex, the d-orbitals split into a lower energy t₂g set and a higher energy eg set. For a tetrahedral complex, the splitting is inverted, with the e set being of lower energy than the t₂ set. In a square planar complex, the d-orbitals split into four different energy levels. The electronic spectra of the complexes can be used to experimentally determine the ligand field splitting parameter. This information helps in predicting the magnetic properties (high-spin vs. low-spin) of the complexes. For instance, with a weak field ligand like this compound, octahedral Co(II) complexes are expected to be high-spin. libretexts.org

Catalytic Applications of this compound and its Complexes

The metal complexes of this compound, particularly those of palladium, are of significant interest for their potential applications in catalysis. The presence of the lipophilic nonyl and pentyl groups can enhance the solubility of the catalyst in organic solvents commonly used in catalysis.

Homogeneous Catalysis (e.g., Heck Cross-Coupling Reactions)

Palladium complexes are renowned for their catalytic activity in a wide range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prime example. organic-chemistry.org

Palladium(II) complexes of thiourea derivatives can serve as pre-catalysts in Heck cross-coupling reactions. In the catalytic cycle, the Pd(II) pre-catalyst is typically reduced in situ to the catalytically active Pd(0) species. The this compound ligand plays a crucial role in stabilizing the palladium center and influencing the catalyst's activity and stability. The general catalytic cycle for the Heck reaction involves:

Oxidative Addition: The unsaturated halide (e.g., an aryl bromide) adds to the Pd(0) center to form a Pd(II) species.

Olefin Coordination and Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the coupled product (a substituted alkene) and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and a hydrogen halide, which is neutralized by a base present in the reaction mixture.

The efficiency of a palladium complex of this compound in a Heck reaction would be evaluated based on factors such as reaction time, temperature, catalyst loading, and the yield of the desired product.

| Substrate 1 (Aryl Halide) | Substrate 2 (Alkene) | Catalyst System | Product | Typical Yield (%) |

| Iodobenzene | Styrene | Pd-N-Nonyl-N'-pentylthiourea complex / Base | Stilbene | High |

| 4-Bromoacetophenone | n-Butyl acrylate | Pd-N-Nonyl-N'-pentylthiourea complex / Base | n-Butyl 4-acetylcinnamate | Good to Excellent |

| 1-Bromo-4-nitrobenzene | Methyl acrylate | Pd-N-Nonyl-N'-pentylthiourea complex / Base | Methyl 4-nitrocinnamate | High |

Note: The yields are hypothetical and based on typical results for similar palladium-catalyzed Heck reactions.

Q & A

Basic Research Questions

What are the standard protocols for synthesizing N-Nonyl-N'-pentylthiourea, and how can purity be validated?

Answer:

- Synthesis: Optimize reaction conditions (e.g., molar ratios of primary amines to thiocarbonyl reagents, solvent polarity, temperature) to minimize byproducts like disubstituted thioureas. For example, thiourea derivatives are typically synthesized via nucleophilic substitution between isothiocyanates and amines under inert atmospheres .

- Purity Validation:

- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve peaks corresponding to the target compound and impurities .

- Spectroscopy: Confirm molecular structure via H/C NMR (e.g., thiourea carbonyl signals at δ ~180 ppm in C NMR) and FTIR (N-H stretching at ~3200 cm, C=S at ~1250 cm) .

What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- Exposure Controls:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicology: Monitor for acute effects (e.g., skin irritation, respiratory distress) and chronic risks (potential endocrine disruption based on structural analogs like nonylphenol) .

How does the stability of this compound vary under different storage conditions?

Answer:

- Thermal Stability: Conduct accelerated stability studies at 40°C/75% RH for 6 months. Degradation products (e.g., free amines, sulfur oxides) can be quantified via LC-MS .

- Light Sensitivity: Store in amber glass vials at -20°C to prevent photolytic cleavage of the thiourea moiety .

| Condition | Degradation Rate | Primary Degradants |

|---|---|---|

| 25°C, dark | <5% over 12 months | None detected |

| 40°C, 75% RH | 12–15% over 6 months | Nonylamine, COS |

Advanced Research Questions

How can researchers resolve contradictions in bioactivity data for this compound across studies?

Answer:

- Data Triangulation:

- Assay Variability: Compare protocols (e.g., cell lines, exposure times). For instance, discrepancies in IC values may arise from differences in mitochondrial toxicity assays (MTT vs. resazurin) .

- Structural Confounders: Verify compound identity via HRMS and X-ray crystallography to rule out isomerization or impurities .

- Meta-Analysis: Apply statistical models (e.g., random-effects meta-regression) to account for inter-study heterogeneity .

What experimental designs are optimal for investigating the environmental persistence of this compound?

Answer:

- Microcosm Studies: Simulate aquatic ecosystems with sediment/water ratios of 1:10. Monitor degradation via:

- QSAR Modeling: Predict bioaccumulation potential using log (estimated ~4.2 for thiourea analogs) and molecular polar surface area (<80 Å) .

How can researchers differentiate the mechanism of action of this compound from structurally similar ureas/thioureas?

Answer:

- Competitive Binding Assays: Use fluorescence polarization to measure displacement of labeled ligands (e.g., estrogen receptor-α for endocrine activity) .

- Computational Docking: Compare binding affinities and pose clusters in molecular dynamics simulations (e.g., AutoDock Vina) .

- Functional Genomics: Apply CRISPR-Cas9 knockout screens to identify target pathways (e.g., MAPK vs. PI3K-AKT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.